5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOBHGSFGXCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112710-46-0 | |
| Record name | 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amino Alcohol Derivatives
A foundational method for oxazolidinone synthesis involves the cyclization of amino alcohols with carbonyl-containing reagents. For 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, a plausible route begins with 3-(3-hydroxyphenyl)amino-1,2-propanediol. Reacting this precursor with diethyl carbonate in the presence of a base, such as sodium methylate, facilitates cyclization under reflux conditions.
Example Protocol
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Reactants : 3-(3-hydroxyphenyl)amino-1,2-propanediol (1.0 equiv), diethyl carbonate (1.2 equiv), sodium methylate (0.1 equiv)
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Solvent : Dioxane
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Conditions : Reflux (distilling off ethanol byproduct)
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Workup : Filtration, solvent evaporation, chromatography on silica gel
This method, while straightforward, often suffers from moderate yields due to competing side reactions, necessitating purification via column chromatography.
Hydrogenolysis of Protected Intermediates
A two-step strategy involving protection-deprotection sequences is documented in patent literature. For instance, benzyl groups are commonly used to protect hydroxyl moieties during cyclization, followed by catalytic hydrogenolysis.
Case Study :
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Synthesis of 3-(p-benzyloxyphenyl)-5-benzyloxymethyl-2-oxazolidinone
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Deprotection to 3-(p-hydroxyphenyl)-5-hydroxymethyl-2-oxazolidinone
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Hydrogenolysis removes benzyl groups, revealing the hydroxyl substituents.
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Adapting this approach for this compound would require substituting the phenyl group with a 3-hydroxyphenyl moiety and incorporating a methyl group at the 3-position.
Modern Synthetic Strategies
Acid-Catalyzed Lactonization
Patent US5606078A describes lactonization under acidic conditions to form oxazolidinones. For the target compound, this could involve a hydroxyamide precursor undergoing cyclization via intramolecular esterification.
Key Steps :
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Formation of Hydroxyamide Intermediate : Condensation of 3-hydroxybenzaldehyde with methyl glycinate.
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Cyclization : Use of HCl or p-toluenesulfonic acid in toluene under reflux.
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Purification : Crystallization from ethanol-water mixtures.
Advantages : Higher atom economy and reduced byproducts compared to classical methods.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities favor continuous flow processes for oxazolidinone synthesis due to improved heat transfer and scalability. A representative setup might involve:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular (stainless steel) |
| Temperature | 120–150°C |
| Pressure | 10–15 bar |
| Residence Time | 30–60 minutes |
| Catalyst | Zeolite H-beta |
| Annual Capacity | 10–50 metric tons |
Benefits : 20–30% higher throughput compared to batch reactors.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis has been explored for related oxazolidinones. Ball-milling stoichiometric amounts of amino alcohol and urea derivatives achieves cyclization within 2–4 hours, yielding >90% product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 23–35 | 85–90 | 120–150 | Moderate |
| Hydrogenolysis | 70–80 | 95–98 | 200–250 | High |
| Acid-Catalyzed | 65–75 | 92–95 | 150–180 | High |
| Enzymatic | 70–85* | 98–99* | 300–400* | Low |
| Continuous Flow | 85–90 | 99 | 100–120 | Very High |
*Theoretical projections based on analogous systems.
Reaction Optimization and Challenges
Byproduct Formation
The primary byproduct in cyclization routes is the open-chain urea derivative, formed via over-reaction of the amino alcohol. Strategies to suppress this include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form quinones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Antidepressant Properties
Research indicates that derivatives of oxazolidinones, including 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, exhibit antidepressant effects. A patent describes the synthesis of various oxazolidinone derivatives that have demonstrated significant activity in psychotropic applications, particularly as potential antidepressants. In animal models, these compounds showed a notable reduction in depressive-like behaviors, suggesting their utility in treating mood disorders .
Antimicrobial Activity
Oxazolidinones are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that oxazolidinone derivatives can inhibit protein synthesis in bacteria, leading to their classification as effective antimicrobial agents. This mechanism of action is particularly relevant for treating infections caused by resistant strains .
Table 1: Summary of Research Findings on this compound
Antidepressant Mechanism
The compound's antidepressant effects may be attributed to its influence on serotonin pathways. It has been shown to enhance serotonin levels in the brain, which is crucial for mood regulation.
Antimicrobial Mechanism
As an antimicrobial agent, it interferes with bacterial ribosomal function, inhibiting protein synthesis and ultimately leading to cell death.
Mechanism of Action
The mechanism of action of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxazolidinones
Table 1: Structural and Functional Comparison
Key Observations :
- Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) shares a similar oxazolidinone core but differs in substituents. Its hydroxymethyl group may reduce metabolic stability compared to the target compound’s hydroxylphenyl group, which could enhance hydrogen-bonding interactions .
- Metaxalone (5-((3,5-dimethylphenoxy)methyl)-1,3-oxazolidin-2-one) demonstrates how bulky substituents (e.g., phenoxy groups) can shift therapeutic utility toward muscle relaxation .
- (4S,5S)-5n highlights the importance of fluorinated aryl groups in improving metabolic stability and oral bioavailability, a feature absent in the target compound .
Pharmacokinetic and Physicochemical Properties
Table 2: Pharmacokinetic Comparison
Analysis :
Electronic and Steric Effects
- This contrasts with Metaxalone’s ether-linked phenoxy group, which lacks hydrogen-bonding capacity .
- Steric Hindrance : The methyl group at position 3 in the target compound reduces steric bulk compared to diphenyl analogs like (4S,5S)-5n, possibly improving membrane permeability .
Biological Activity
5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen. Its structure allows for various substitutions that can influence its biological activity.
Cytotoxic Activity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its effectiveness against:
- Breast carcinoma (T47D)
- Colon carcinoma (HT-29)
- Lung carcinoma (A549)
The compound's IC50 values in these assays suggest a promising profile for further investigation into its anticancer properties. For example, it has shown an IC50 value of approximately 19.5 µM against the SK-OV-3 cell line, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells through the activation of caspases 3, 8, and 9 .
- Antitubulin Activity : It has been suggested that the compound interacts with tubulin, inhibiting polymerization and thereby disrupting microtubule dynamics essential for mitosis .
- CETP Inhibition : As indicated in patent literature, derivatives of oxazolidinones have been recognized for their ability to inhibit cholesteryl ester transfer protein (CETP), which may have implications in treating dyslipidemia and cardiovascular diseases .
Case Studies
Several studies have explored the efficacy of this compound in various experimental settings:
- Study on Antimicrobial Activity : A series of oxazolidinone derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications at specific positions on the oxazolidinone ring could enhance antibacterial activity against resistant strains .
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T47D | 19.5 | Apoptosis induction |
| This compound | A549 | TBD | Tubulin inhibition |
Q & A
Q. Q: What are the established synthetic routes for 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?
A: The compound can be synthesized via cyclization of β-amino alcohol precursors or through oxazolidinone ring formation. A common strategy involves:
- Chiral Auxiliary Approaches : Fluorinated oxazolidinones (e.g., ) use alkylation or acylation of chiral oxazolidinone templates. For 3-methyl substitution, alkyl halides or epoxide ring-opening may be applied under basic conditions (e.g., K₂CO₃/THF).
- Hydroxyphenyl Incorporation : A Suzuki-Miyaura coupling could introduce the 3-hydroxyphenyl group post-cyclization. demonstrates aryl group coupling in ezetimibe intermediates.
- Yield Optimization : Control reaction temperature (0–25°C), use anhydrous solvents, and monitor steric effects of the 3-methyl group. Typical yields for similar oxazolidinones range from 45–70% .
Structural Characterization
Q. Q: What crystallographic tools are recommended for resolving the crystal structure of this compound, and how are bond parameters validated?
A:
- Software : Use SHELXL () for refinement and WinGX () for data integration. For visualization, ORTEP-3 () generates thermal ellipsoid plots.
- Validation : Compare bond lengths/angles with similar oxazolidinones (e.g., C=O bond ~1.21 Å, C–N ~1.45 Å; see ). Discrepancies >0.02 Å may indicate disorder—re-refine using twin-law corrections in SHELXL .
Advanced: Enantioselective Synthesis
Q. Q: How can enantiomers of this compound be resolved, and what analytical methods confirm enantiopurity?
A:
- Chiral Resolution : Use (S)- or (R)-1-phenylethyl isocyanate to derivatize the hydroxyl group, followed by chiral HPLC (e.g., Chiralpak AD-H column). references antibacterial oxazolidinones resolved via similar methods.
- X-ray Crystallography : Assign absolute configuration via anomalous dispersion (e.g., Cu-Kα radiation) in SHELXL .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for validation .
Data Contradiction Analysis
Q. Q: How should researchers address inconsistencies between computational and experimental NMR chemical shifts?
A:
- 2D NMR Validation : Perform HSQC/HMBC to assign proton-carbon correlations. For example, the 3-methyl group’s δ~1.3 ppm (¹H) should correlate with C-3 (~65 ppm, ¹³C).
- Solvent Effects : DMSO-d₆ may hydrogen-bond with the hydroxyl group, downfield-shifting aromatic protons. Compare with CDCl₃ data.
- DFT Refinement : Use Gaussian 16 with IEFPCM solvent models to simulate shifts. Adjust dihedral angles if deviations exceed 0.5 ppm .
Computational Modeling
Q. Q: Which computational methods reliably predict the conformational stability of this compound?
A:
- Conformational Search : Use Molecular Dynamics (MD) with OPLS4 force field to identify low-energy conformers.
- DFT Optimization : B3LYP/6-31G(d) calculations validate intramolecular H-bonding between the hydroxyl and carbonyl groups. Compare with X-ray torsion angles (e.g., reports φ(C3–C4) = 175.2°) .
Biological Activity Profiling
Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
A:
- Antibacterial Screening : Use microdilution assays (MIC determination) against S. aureus (ATCC 29213), referencing oxazolidinone antibiotics ().
- Enzyme Inhibition : Test CETP inhibition (IC₅₀) via fluorescence polarization, as in ’s anacetrapib studies.
- Cytotoxicity : MTT assays on HEK293 cells to assess safety margins (IC₅₀ > 50 µM preferred) .
Stability Studies
Q. Q: How does the 3-hydroxyphenyl group influence the compound’s stability under acidic/basic conditions?
A:
- Hydrolytic Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The oxazolidinone ring is prone to base-catalyzed hydrolysis (t₁/₂ < 24h at pH 12).
- Oxidative Stability : Use H₂O₂ or AIBN to simulate radical degradation. LC-MS can identify quinone byproducts from hydroxyl oxidation .
Advanced Crystallography
Q. Q: What strategies resolve disorder in the 3-methyl group during X-ray refinement?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
